molecular formula C5H9NO3 B12419378 5-amino-4-oxo(313C)pentanoic acid

5-amino-4-oxo(313C)pentanoic acid

Cat. No.: B12419378
M. Wt: 132.12 g/mol
InChI Key: ZGXJTSGNIOSYLO-OUBTZVSYSA-N
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Description

5-Amino-4-oxo(313C)pentanoic acid is a compound with significant interest in various scientific fields It is a derivative of pentanoic acid, featuring an amino group at the 5th position and a keto group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-oxo(313C)pentanoic acid can be achieved through several methods. One common approach involves the reaction of 4-oxopentanoic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced chemical reactors and continuous flow systems. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield. The process may also involve purification steps such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-oxo(313C)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of 5-amino-4-hydroxy(313C)pentanoic acid.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: 5-Amino-4-hydroxy(313C)pentanoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-4-oxo(313C)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-amino-4-oxo(313C)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These interactions can influence metabolic processes and cellular functions, making the compound valuable for studying biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Aminopentanoic acid: Similar structure but lacks the keto group at the 4th position.

    4-Oxopentanoic acid: Similar structure but lacks the amino group at the 5th position.

    5-Amino-4-hydroxy(313C)pentanoic acid: A reduced form of 5-amino-4-oxo(313C)pentanoic acid.

Uniqueness

This compound is unique due to the presence of both an amino group and a keto group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C5H9NO3

Molecular Weight

132.12 g/mol

IUPAC Name

5-amino-4-oxo(313C)pentanoic acid

InChI

InChI=1S/C5H9NO3/c6-3-4(7)1-2-5(8)9/h1-3,6H2,(H,8,9)/i1+1

InChI Key

ZGXJTSGNIOSYLO-OUBTZVSYSA-N

Isomeric SMILES

C([13CH2]C(=O)CN)C(=O)O

Canonical SMILES

C(CC(=O)O)C(=O)CN

Origin of Product

United States

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